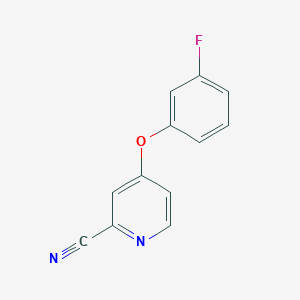

4-(3-Fluorophenoxy)pyridine-2-carbonitrile

Descripción

Historical Context and Evolution of Pyridine (B92270) Scaffold Chemistry

The pyridine ring, a heterocyclic organic compound with the chemical formula C₅H₅N, is a foundational scaffold in medicinal chemistry and materials science. nih.govslideshare.net Historically, pyridine was first extracted from coal tar, a laborious and inefficient process that yielded only small quantities. wikipedia.orgacsgcipr.org The structure of pyridine, analogous to benzene with one methine group replaced by a nitrogen atom, was determined in the latter half of the 19th century. wikipedia.org

The demand for pyridine and its derivatives spurred the development of synthetic methods. The first synthesis of a heteroaromatic compound was achieved by William Ramsay in 1876, who produced pyridine by reacting acetylene and hydrogen cyanide in a red-hot iron-tube furnace. wikipedia.org More practical and versatile methods soon followed. In 1881, Arthur Rudolf Hantzsch developed the Hantzsch pyridine synthesis, which typically involves the condensation of a β-keto acid, an aldehyde, and ammonia (B1221849). wikipedia.orgbaranlab.org Later, in 1924, the Chichibabin pyridine synthesis was reported, providing a route from aldehydes, ketones, and ammonia, which remains a basis for several industrial applications today. wikipedia.org Modern synthetic strategies have continued to evolve, employing catalysis, multi-component reactions, and cycloaddition approaches to construct the pyridine ring with greater efficiency and functional group tolerance. acsgcipr.orgbaranlab.orgacs.org

Structural Significance of the Fluorophenoxy Moiety in Organic Synthesis

The incorporation of fluorine into organic molecules is a widely utilized strategy in modern drug design. The fluorine atom, despite being comparable in size to a hydrogen atom, possesses unique properties that can profoundly influence a molecule's characteristics. tandfonline.com Its high electronegativity can alter the electronic distribution within a molecule, affecting acidity (pKa), metabolic stability, and binding affinity to biological targets. tandfonline.comresearchgate.net

Strategic fluorination can enhance pharmacokinetic properties by blocking sites of metabolic degradation, leading to a longer half-life and improved bioavailability. nih.gov The C-F bond is stronger than a C-H bond, contributing to increased molecular stability. tandfonline.com Furthermore, fluorine substitution can increase a compound's lipophilicity, which may improve its ability to permeate biological membranes. nih.govbenthamscience.com The fluorophenoxy moiety, therefore, is not merely a structural component but a functional one, designed to impart these beneficial properties to a parent scaffold, making it a valuable building block in the synthesis of new therapeutic agents. researchgate.netpharmacyjournal.org

Role of the Nitrile Group in Chemical Reactivity and Derivatization

The nitrile, or cyano (-C≡N), group is a versatile functional group in organic chemistry. orientjchem.org Its importance stems from its reactivity and its role as a precursor to other key functional groups. The carbon-nitrogen triple bond makes the carbon atom electrophilic and susceptible to nucleophilic addition reactions. d-nb.info

The nitrile group is considered a valuable synthetic intermediate for several reasons:

It can be hydrolyzed under acidic or basic conditions to form carboxamides and subsequently carboxylic acids.

Reduction of a nitrile, typically with a powerful reducing agent, yields primary amines.

It serves as a key component in the synthesis of various nitrogen-containing heterocycles. orientjchem.org

Cyanopyridines, in particular, are important intermediates in the pharmaceutical industry. orientjchem.orgekb.eg The reactivity of the nitrile group, combined with the structural features of the pyridine ring, provides a powerful platform for creating diverse and complex molecules with a wide range of potential biological activities. d-nb.infonih.gov

Overview of Research Paradigms for Heterocyclic Compounds

Heterocyclic compounds, defined as cyclic structures containing at least one heteroatom (such as nitrogen, oxygen, or sulfur), are a cornerstone of medicinal chemistry. openmedicinalchemistryjournal.com It is estimated that more than half of all registered organic compounds are heterocycles. mdpi.com Their structural diversity and ability to engage in various interactions with biological targets have made them prevalent in a vast number of natural products and pharmaceuticals. openmedicinalchemistryjournal.comfrontiersin.org

Modern research into heterocyclic compounds is driven by the need for novel therapeutic agents. The development of innovative and efficient synthetic methodologies is critical for accessing a wide variety of functionalized heterocyclic scaffolds. thieme-connect.comrsc.org Key research paradigms include:

Catalysis: The use of metal and organocatalysts to facilitate the construction of heterocyclic rings in a more sustainable and efficient manner. acs.org

Multi-Component Reactions (MCRs): Designing reactions where multiple starting materials combine in a single step to form complex products, increasing synthetic efficiency. mdpi.com

C-H Activation: Developing methods to directly functionalize carbon-hydrogen bonds, allowing for more streamlined synthetic routes to complex derivatives. rsc.org

Fragment-Based Drug Design: Utilizing heterocyclic fragments as building blocks that can be linked or grown to create potent and selective drug candidates. frontiersin.org

These approaches enable chemists to expand the available "drug-like" chemical space and accelerate the discovery and development of new medicines. rsc.org

Scope and Objectives of Academic Inquiry into 4-(3-Fluorophenoxy)pyridine-2-carbonitrile (B6237860)

While extensive research on the broader class of fluorophenoxy pyridine derivatives exists, specific academic studies focusing solely on this compound are not widely documented in publicly available literature. Its primary significance appears to be that of a specialized chemical intermediate or building block for the synthesis of more complex, high-value molecules.

The academic and industrial interest in this compound can be inferred from the established utility of its constituent parts. The combination of a pyridine core, a fluorophenoxy group, and a reactive nitrile handle makes it a highly attractive precursor for drug discovery programs, particularly in the area of kinase inhibitors. For instance, structurally similar compounds such as 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide serve as key intermediates in the synthesis of multikinase inhibitors like Regorafenib. chemicalbook.comcymitquimica.com Similarly, other 4-(fluorophenoxy)-bipyridine derivatives have been synthesized and evaluated as potential c-Met kinase inhibitors. nih.gov

Therefore, the primary objectives of academic or industrial inquiry into this compound would likely involve:

Synthetic Utility: Exploring its reactivity and utility as a starting material for creating libraries of novel compounds for biological screening.

Scaffold Development: Using it as a foundational scaffold to be elaborated through reactions involving the nitrile group and potential functionalization of the aromatic rings.

Medicinal Chemistry Applications: Investigating its potential as a precursor for new therapeutic agents, leveraging the known benefits of its fluorinated pyridine structure.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1497158-19-6 |

| Molecular Formula | C₁₂H₇FN₂O |

| Molecular Weight | 214.19 g/mol |

Data sourced from chemical databases. chemsrc.com

Structure

3D Structure

Propiedades

IUPAC Name |

4-(3-fluorophenoxy)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2O/c13-9-2-1-3-11(6-9)16-12-4-5-15-10(7-12)8-14/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPWZVMWPAHYJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=CC(=NC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

De Novo Synthetic Routes to the Pyridine-2-carbonitrile (B1142686) Core

The de novo synthesis, or the construction of the pyridine (B92270) ring from acyclic precursors, is a fundamental aspect of preparing substituted pyridines. illinois.eduresearchgate.net Various strategies have been developed to build the pyridine-2-carbonitrile scaffold, focusing on efficiency, atom economy, and the ability to introduce desired substitution patterns. illinois.eduacsgcipr.org

Multi-Component Reaction Approaches to Pyridine Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. bohrium.com These reactions are favored for their simplicity, convergence, and atom efficiency, making them a sustainable approach for synthesizing complex structures like substituted pyridines. bohrium.comnih.gov

Several classical and modern MCRs are utilized for pyridine synthesis. The Bohlmann-Rahtz pyridine synthesis, for instance, involves the condensation of an enamine with an alkynone. A modified, one-pot, three-component version of this reaction combines a 1,3-dicarbonyl compound, an alkynone, and ammonium (B1175870) acetate (B1210297) in alcoholic solvents to produce polysubstituted pyridines with complete regiocontrol under mild, acid-free conditions. core.ac.ukorganic-chemistry.org Another significant approach is the tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides, which proceeds via a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization to yield highly functionalized pyridines. mdpi.comnih.gov

| Reaction Name/Type | Components | Key Features | Typical Yields |

|---|---|---|---|

| Modified Bohlmann-Rahtz core.ac.ukorganic-chemistry.org | 1,3-Dicarbonyl, Alkynone, Ammonium Acetate | One-pot, acid-free, high regioselectivity | Up to 98% |

| Tandem Three-Component mdpi.comnih.gov | Aldehyde, Malononitrile, N-Alkyl-2-cyanoacetamide | Microwave-assisted, rapid, good for functionalized pyridones | 65-77% |

| Four-Component Reaction nih.gov | p-Formylphenyl-4-toluenesulfonate, Malononitrile, Acetophenone, Ammonium Acetate | Environmentally friendly, one-pot | Good to excellent |

One-Pot Synthesis Strategies for Enhanced Efficiency

One-pot syntheses, which often overlap with MCRs, are designed to maximize efficiency by performing multiple reaction steps in a single reactor without isolating intermediates. bohrium.com This approach reduces solvent waste, purification steps, and reaction time.

A notable one-pot strategy for synthesizing polysubstituted pyridines is the three-component heteroannulation reaction involving an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate. organic-chemistry.org This method avoids harsh conditions like high temperatures or strong acids. organic-chemistry.org Another efficient one-pot, two-step synthesis has been developed for 6-amino-2-pyridone-3,5-dicarbonitriles using natural product catalysts like betaine (B1666868) and guanidine (B92328) carbonate. nih.govresearchgate.net Furthermore, copper-catalyzed one-pot cascade reactions of saturated ketones with electron-deficient enamines provide an innovative route to functionalized pyridines through C(sp3)–H bond functionalization and subsequent annulation. organic-chemistry.org

| Strategy | Starting Materials | Catalyst/Conditions | Advantages |

|---|---|---|---|

| Modified Bohlmann-Rahtz organic-chemistry.org | Alkynone, 1,3-dicarbonyl, ammonium acetate | Reflux in ethanol | Acid-free, high yield, regiocontrolled |

| Natural Product Catalysis nih.govresearchgate.net | Aldehyde, malononitrile, N-benzyl-2-cyanoacetamide | Betaine or guanidine carbonate | Mild conditions, uses green catalysts |

| Cu(II)-Catalyzed Cascade organic-chemistry.org | Saturated ketone, electron-deficient enamine | Cu(II) catalyst, air atmosphere | Inert C-H bond functionalization |

| Microwave-Assisted Tandem mdpi.com | Aldehyde, malononitrile, N-alkyl-2-cyanoacetamide | K₂CO₃, microwave irradiation | Rapid, high atom-economy |

Cyclization and Aromatization Processes for Pyridine Formation

The final steps in many pyridine syntheses involve cyclization to form a di- or tetrahydropyridine (B1245486) intermediate, followed by aromatization. acsgcipr.org Aromatization is a critical step that drives the formation of the stable pyridine ring. nih.gov

Domino reactions that combine cyclization and oxidative aromatization are particularly efficient. organic-chemistry.org For example, a bifunctional palladium-on-carbon/montmorillonite K-10 catalyst under microwave irradiation facilitates a domino cyclization-oxidative aromatization process. organic-chemistry.org In this system, the solid acid promotes cyclization, while the palladium catalyzes the dehydrogenation of the dihydropyridine (B1217469) intermediate. organic-chemistry.org Other methods involve cascade processes that include Michael addition, aldol-type condensation, and oxidative aromatization. organic-chemistry.org Non-enzymatic pathways involving the reaction of a 1,5-dicarbonyl intermediate with ammonia (B1221849) can also lead to pyridine ring formation, followed by spontaneous aromatization. nih.gov In biosynthetic pathways, enzymatic dehydration and subsequent aromatization are key steps in forming the pyridine core of certain natural products. nih.gov

Introduction of the 3-Fluorophenoxy Substituent

Once the 4-halo-pyridine-2-carbonitrile core is synthesized, the 3-fluorophenoxy group is introduced, typically via a C-O bond-forming reaction. The electron-deficient nature of the pyridine ring, particularly at the C-2 and C-4 positions, facilitates this transformation. stackexchange.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary method for attaching the phenoxy group. In this reaction, a nucleophile (the 3-fluorophenoxide anion) attacks the electron-deficient pyridine ring at a carbon bearing a good leaving group (e.g., a halide), displacing it. scispace.com The reaction is highly favored at the C-4 position of the pyridine ring due to the ability of the electronegative nitrogen atom to stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. stackexchange.com The presence of an electron-withdrawing nitrile group at the C-2 position further activates the ring towards nucleophilic attack.

The reaction of a 4-halopyridine with a phenol (B47542) is typically carried out in the presence of a base (like potassium carbonate or sodium hydride) to generate the more nucleophilic phenoxide ion. A successful synthesis of methyl 3-fluoropyridine-4-carboxylate was achieved by reacting methyl 3-nitropyridine-4-carboxylate with cesium fluoride, where the nitro group acts as an excellent leaving group. nih.govresearchgate.net Similarly, 3-halo-4-aminopyridines can undergo intramolecular SNAr reactions. nih.gov

| Pyridine Substrate | Nucleophile | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| 4-Halopyridine | Phenol | K₂CO₃, NaH, or Cs₂CO₃ | DMF, DMSO, or Acetonitrile | Elevated temperature (e.g., 80-120 °C) | General SNAr |

| Methyl 3-nitropyridine-4-carboxylate | Fluoride anion | CsF | Dry DMSO | Reflux, 1.5 hours | nih.govresearchgate.net |

| 3-Halo-4-aminopyridine | Intramolecular (from N-acylated intermediate) | Triethylamine | Not specified | Not specified | nih.gov |

Transition Metal-Catalyzed Coupling Reactions for Aryl Ether Formation

As an alternative to SNAr, transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination-type reactions, provide powerful methods for forming C-O bonds. nih.govresearchgate.net These reactions are particularly useful for coupling less reactive aryl halides or when SNAr conditions are not suitable.

Copper- and palladium-catalyzed systems are most common for aryl ether synthesis. nih.govresearchgate.net In a typical copper-catalyzed Ullmann-type reaction, an aryl halide is coupled with a phenol in the presence of a copper(I) catalyst, a base, and often a ligand such as 1,10-phenanthroline. rsc.org Palladium-catalyzed reactions, inspired by the Buchwald-Hartwig protocol, use a palladium catalyst (e.g., Pd₂(dba)₃) with a specialized phosphine (B1218219) ligand to couple aryl halides or triflates with alcohols or phenols. nih.govresearchgate.net These methods often offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions. nih.gov

| Catalytic System | Aryl Halide | Phenol/Alcohol | Ligand | Base | Typical Conditions |

|---|---|---|---|---|---|

| Palladium-catalyzed nih.gov | Aryl bromide/chloride | Phenol | Biphenylphosphine | K₃PO₄ or KOH | 1,4-Dioxane/H₂O, 100 °C |

| Copper-catalyzed rsc.org | Aryl bromide | Phenol | 1,10-Phenanthroline (phen) | K₂CO₃ | Elevated temperature |

| Copper-catalyzed researchgate.net | Aryl iodide/bromide | Phenol | 4,4'-Dimethoxy-2,2'-bipyridine | K₃PO₄ | DMF, 100-140 °C |

Optimization of Reaction Conditions for Etherification

The core synthesis of 4-(3-Fluorophenoxy)pyridine-2-carbonitrile (B6237860) typically involves a nucleophilic aromatic substitution (SNAr) reaction. This process joins a 3-fluorophenol (B1196323) moiety with a pyridine ring that has a leaving group at the 4-position and a nitrile group at the 2-position. The efficiency of this etherification is highly dependent on the reaction conditions, and optimization is crucial for maximizing yield and purity.

Key parameters for optimization include the choice of base, solvent, and temperature. A variety of bases can be employed to deprotonate the 3-fluorophenol, thereby increasing its nucleophilicity. Common bases include potassium tert-butoxide (t-BuOK), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). The selection of the base can significantly impact the reaction rate and the formation of side products.

The choice of solvent is also critical. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are often used as they can effectively solvate the cation of the phenoxide salt, thus enhancing the reactivity of the nucleophile. researchgate.net The reaction temperature is another important factor to control, with higher temperatures generally leading to faster reaction rates. However, excessively high temperatures can also promote the formation of undesired byproducts. Microwave irradiation has also been explored as a method to accelerate this type of nucleophilic aromatic substitution, often leading to significantly reduced reaction times and improved yields. researchgate.net

| Parameter | Options | General Impact on Reaction |

|---|---|---|

| Base | t-BuOK, NaH, Cs₂CO₃, K₂CO₃ | Stronger bases can increase the rate of phenoxide formation and overall reaction speed. |

| Solvent | DMF, DMSO, THF, Acetonitrile | Polar aprotic solvents are generally preferred to facilitate the SNAr reaction. |

| Temperature | Room Temperature to Reflux | Higher temperatures typically increase the reaction rate but may also lead to side reactions. |

| Leaving Group on Pyridine | -Cl, -F, -NO₂ | A more electron-withdrawing leaving group can enhance the rate of substitution. |

Modifications and Transformations of the Carbonitrile Group

The carbonitrile (cyanide) group of this compound is a versatile functional group that can be converted into a variety of other functionalities, providing a key handle for structural diversification.

Hydrolysis to Carboxylic Acids and Esters

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. This transformation typically proceeds through an intermediate carboxamide. For instance, the hydrolysis of cyanopyridines is known to produce the corresponding pyridinecarboxylic acids. researchgate.net In the case of this compound, hydrolysis would yield 4-(3-fluorophenoxy)picolinic acid. Subsequent esterification of the resulting carboxylic acid with an alcohol under acidic conditions can then be used to produce the corresponding ester.

Reduction to Aldehydes and Amines

The carbonitrile group can be selectively reduced to either an aldehyde or a primary amine, depending on the reducing agent and reaction conditions.

Reduction to Aldehydes: The partial reduction of a nitrile to an aldehyde can be achieved using a bulky reducing agent such as diisobutylaluminium hydride (DIBAL-H). chemistrysteps.commasterorganicchemistry.com This reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. chemistrysteps.com The reaction proceeds through an imine intermediate which is then hydrolyzed upon workup to afford the aldehyde.

Reduction to Amines: A more complete reduction of the nitrile group to a primary amine can be accomplished using stronger reducing agents like lithium aluminum hydride (LiAlH₄). ic.ac.ukmasterorganicchemistry.com This reaction typically requires harsher conditions than the reduction to an aldehyde. The resulting primary amine, [4-(3-fluorophenoxy)pyridin-2-yl]methanamine, is a valuable building block for further derivatization.

| Desired Product | Reagent | Typical Conditions |

|---|---|---|

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Low temperature (e.g., -78 °C) followed by aqueous workup. chemistrysteps.commasterorganicchemistry.com |

| Primary Amine | Lithium aluminum hydride (LiAlH₄) | Reflux in an ethereal solvent (e.g., THF) followed by careful quenching. ic.ac.ukmasterorganicchemistry.com |

Cycloaddition Reactions (e.g., Tetrazine Formation)

The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems. One notable example is the formation of 1,2,4,5-tetrazines. The synthesis of s-tetrazines can be achieved from nitriles through reaction with hydrazine, often promoted by a thiol, followed by oxidation of the dihydrotetrazine intermediate. nih.gov This transformation would convert the nitrile group of this compound into a 3-substituted-1,2,4,5-tetrazine ring. These tetrazine derivatives are of particular interest in bioorthogonal chemistry due to their ability to undergo rapid and selective inverse electron-demand Diels-Alder reactions. nih.gov

Analog Synthesis and Structural Diversification Strategies

The core structure of this compound can be further modified to generate a library of analogs with diverse properties. These modifications can involve the introduction of additional substituents on either the pyridine or the phenoxy rings.

Introduction of Additional Substituents on Pyridine and Phenoxy Rings

Modifications to the Phenoxy Ring: Starting with differently substituted 3-fluorophenols in the initial etherification step is a straightforward strategy to introduce a variety of substituents on the phenoxy ring. For example, using 4-amino-3-fluorophenol (B140874) would lead to the corresponding 4-(4-amino-3-fluorophenoxy)pyridine-2-carbonitrile, a key intermediate in the synthesis of some kinase inhibitors. chemicalbook.comnih.gov

Isosteric Replacements and Bioisosteric Design Principles

The structural framework of this compound, featuring a diaryl ether linkage and a pyridine-2-carbonitrile moiety, presents multiple opportunities for isosteric and bioisosteric modifications. These design principles are crucial in medicinal chemistry for optimizing the pharmacological profile of a lead compound by altering its physicochemical properties, metabolic stability, and target-binding interactions.

Isosteric Replacement of the Fluorophenoxy Group:

The 3-fluorophenoxy group is a key structural element that influences the compound's electronic properties and potential interactions with biological targets. Isosteric replacements for this group can be explored to modulate these properties. For instance, replacing the fluoro substituent with other groups of similar size but different electronic character, such as a hydrogen atom, a methyl group, or a hydroxyl group, can provide insights into the structure-activity relationship (SAR). Furthermore, the entire phenoxy ring can be replaced with other aromatic or heteroaromatic systems. Bioisosteric replacements for the phenyl ring could include thiophene, furan, or pyridine rings, which can alter the molecule's polarity, hydrogen bonding capacity, and metabolic pathways.

Bioisosteric Replacement of the Pyridine Ring:

Bioisosteric Replacement of the Nitrile Group:

The nitrile group at the 2-position of the pyridine ring is a versatile functional group that can participate in various chemical transformations and interactions. It is a potent electron-withdrawing group and can act as a hydrogen bond acceptor. Common bioisosteres for the nitrile group include other small, polar groups such as an amide, a carboxylic acid, an oxadiazole, or a tetrazole. The choice of the bioisostere can have a profound effect on the compound's acidity, metabolic stability, and ability to interact with specific residues in a biological target.

The following table summarizes potential isosteric and bioisosteric replacements for the key functional groups in this compound:

| Original Group | Potential Isosteric/Bioisosteric Replacements | Rationale for Replacement |

| 3-Fluorophenoxy | Phenoxy, 3-Chlorophenoxy, 3-Methylphenoxy, Pyridyloxy, Thienyloxy | Modulate electronics, lipophilicity, and metabolic stability. |

| Pyridine | Pyrimidine, Pyridazine, Benzene | Alter basicity, dipole moment, and hydrogen bonding capacity. |

| 2-Carbonitrile | Carboxamide, Tetrazole, Oxadiazole, Carboxylic Acid | Modify acidity, metabolic stability, and target interactions. |

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into a molecule can lead to derivatives with significantly different pharmacological properties, as enantiomers often exhibit distinct interactions with chiral biological macromolecules. For this compound, chirality can be introduced at various positions, leading to the formation of stereoisomers. The development of stereoselective synthetic methods is therefore of great interest.

One potential avenue for creating chiral derivatives is through the introduction of a stereocenter on a substituent attached to the pyridine or phenoxy ring. For instance, alkylation of the pyridine ring with a chiral electrophile or the use of a chiral starting material for the synthesis of the phenoxy group can lead to the formation of diastereomers that can be separated.

Another approach involves the synthesis of atropisomers. The diaryl ether linkage in this compound can exhibit axial chirality if rotation around the C-O bond is restricted, for example, by introducing bulky substituents ortho to the ether linkage. The stereoselective synthesis of such axially chiral biaryl ethers is a challenging but important area of research, with methods often relying on transition-metal-catalyzed asymmetric cross-coupling reactions or chiral resolution techniques. rsc.orgnih.gov

Recent advances in asymmetric catalysis have provided powerful tools for the stereoselective synthesis of chiral pyridines. nih.gov These methods, which include catalytic asymmetric hydrogenation, alkylation, and cycloaddition reactions, could potentially be adapted for the synthesis of chiral derivatives of this compound. For example, a prochiral precursor could be subjected to an enantioselective reduction or addition reaction to establish a new stereocenter.

The following table outlines potential strategies for the stereoselective synthesis of chiral derivatives of this compound:

| Chiral Moiety | Synthetic Strategy | Key Considerations |

| Stereocenter on a Substituent | Asymmetric alkylation, Use of chiral pool starting materials | Availability of chiral reagents, Diastereomeric separation |

| Axial Chirality (Atropisomers) | Asymmetric cross-coupling, Chiral resolution | Steric hindrance around the C-O bond, Rotational barrier |

| Chiral Pyridine Core | Asymmetric hydrogenation of a precursor, Enantioselective functionalization | Catalyst selection, Substrate control |

Advanced Spectroscopic and Mechanistic Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

NMR spectroscopy is a cornerstone technique for elucidating the solution-state structure and dynamics of 4-(3-Fluorophenoxy)pyridine-2-carbonitrile (B6237860). By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's atomic connectivity and spatial arrangement can be assembled.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multi-dimensional (2D) NMR experiments are essential for unambiguous assignment of all proton and carbon signals, especially given the two distinct aromatic rings.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within each aromatic ring. For the pyridine (B92270) ring, correlations would be expected between H-3 and H-5, and between H-5 and H-6. For the fluorophenoxy ring, complex correlations would be observed between H-2', H-4', H-5', and H-6'.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon atom to which it is attached. It would definitively link the proton signals to their corresponding carbon atoms in both the pyridine and phenoxy rings.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. Crucially, it would establish the connection between the two rings by showing a correlation from the pyridine protons (likely H-3 and H-5) to the ether-linked carbon of the phenoxy ring (C-1'), and from the phenoxy protons (H-2' and H-6') to the ether-linked carbon of the pyridine ring (C-4). It would also confirm the position of the nitrile group through correlations from H-3 to C-2 and the nitrile carbon (C≡N).

Based on established chemical shift ranges for substituted pyridines and fluorobenzenes, a set of predicted NMR chemical shifts can be compiled. testbook.comresearchgate.netchemistrysteps.comcompoundchem.combhu.ac.in

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts | ||

|---|---|---|---|

| Position | δ (ppm) | Position | δ (ppm) |

| H-3 | 7.30 - 7.50 | C-2 | 135 - 140 |

| H-5 | 7.00 - 7.20 | C-3 | 115 - 120 |

| H-6 | 8.50 - 8.70 | C-4 | 165 - 170 |

| H-2' | 7.00 - 7.15 | C-5 | 112 - 118 |

| H-4' | 6.90 - 7.05 | C-6 | 150 - 155 |

| H-5' | 7.35 - 7.55 | C-1' | 155 - 160 |

| H-6' | 6.85 - 7.00 | C-2' | 110 - 115 |

| C-3' (C-F) | 160 - 164 (d, ¹JCF ≈ 245 Hz) | ||

| C-4' | 118 - 123 | ||

| C-5' | 130 - 135 | ||

| C-6' | 105 - 110 | ||

| C≡N | 116 - 120 |

Should this compound be investigated as a ligand for a biological macromolecule (e.g., a protein), ligand-observed NMR techniques would be invaluable for confirming binding and identifying the binding epitope. In these experiments, the NMR spectrum of the small molecule is observed in the presence and absence of the larger receptor.

Saturation Transfer Difference (STD) NMR: This is a primary method for screening and binding epitope mapping. Irradiation of the protein's proton signals would lead to saturation. If the small molecule binds, this saturation is transferred via cross-relaxation to the ligand's protons. By subtracting a spectrum with irradiation from one without, only the signals of the binding protons of the ligand will appear. The relative intensities of the signals in the STD spectrum indicate which parts of the molecule are in closest proximity to the protein surface.

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This experiment relies on the transfer of magnetization from bulk water to the protein and then to the binding ligand, providing a complementary method to confirm binding interactions.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the exact molecular weight of this compound and to analyze its structure through controlled fragmentation. Using a high-resolution mass spectrometer (e.g., ESI-QTOF), the elemental composition can be confirmed with high accuracy.

Tandem mass spectrometry (MS/MS) would be employed to study its fragmentation pathways. The protonated molecular ion [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The structure suggests several likely fragmentation routes. A primary cleavage event is expected at the ether linkage, which is a common fragmentation pathway for phenoxy pyridine compounds. nih.govchemistrynotmystery.comscribd.com

Proposed Fragmentation Pathway:

Parent Ion Formation: The molecule accepts a proton, likely on the pyridine nitrogen, to form the molecular ion [C₁₂H₈FN₂O]⁺.

Ether Bond Cleavage: The most probable fragmentation is the cleavage of the C-O ether bond, leading to two primary fragment ions: the 3-fluorophenoxy radical and the protonated 4-hydroxypyridine-2-carbonitrile cation, or the 3-fluorophenol (B1196323) molecule and the 4-pyridyl-2-carbonitrile cation.

Loss of HCN: The pyridine-containing fragments could subsequently lose a molecule of hydrogen cyanide (HCN), a characteristic fragmentation for nitrile-containing aromatic rings.

| m/z (Da) | Proposed Identity | Formula |

|---|---|---|

| 215.0615 | [M+H]⁺ | [C₁₂H₈FN₂O]⁺ |

| 120.0342 | [4-Hydroxypyridine-2-carbonitrile + H]⁺ | [C₆H₅N₂O]⁺ |

| 113.0240 | [3-Fluorophenol + H]⁺ | [C₆H₆FO]⁺ |

| 103.0236 | [4-Pyridyl-2-carbonitrile]⁺ | [C₆H₃N₂]⁺ |

| 93.0000 | [C₆H₅N₂O - HCN]⁺ | [C₅H₃NO]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Nitrile (C≡N) Stretch: This group gives rise to a very characteristic, sharp, and intense absorption in the IR spectrum, typically in the range of 2220-2240 cm⁻¹ for aromatic nitriles due to conjugation. spectroscopyonline.commit.edu This band would be of medium intensity in the Raman spectrum. uci.edu

Aromatic C-O-C Stretch: The asymmetric stretching of the aryl-ether bond would produce a strong band in the IR spectrum, typically around 1200-1250 cm⁻¹.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1610 cm⁻¹ region. elixirpublishers.comresearchgate.net

C-F Stretch: The carbon-fluorine stretch will produce a strong absorption in the IR spectrum, generally found in the 1100-1250 cm⁻¹ region.

Aromatic C-H Vibrations: C-H stretching bands for both rings will appear above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are useful for determining the substitution pattern, are expected in the 700-900 cm⁻¹ region.

| Vibrational Mode | Expected IR Frequency | Expected Raman Frequency |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 (m) | 3050 - 3150 (s) |

| Nitrile C≡N Stretch | 2220 - 2240 (s, sharp) | 2220 - 2240 (m) |

| Aromatic Ring C=C/C=N Stretch | 1550 - 1610 (s) | 1550 - 1610 (s) |

| Aromatic Ring C=C/C=N Stretch | 1450 - 1500 (s) | 1450 - 1500 (m) |

| Asymmetric C-O-C Stretch | 1200 - 1250 (s) | 1200 - 1250 (w) |

| C-F Stretch | 1100 - 1250 (s) | 1100 - 1250 (w) |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 (s) | 700 - 900 (w) |

X-ray Crystallography for Solid-State Structure Determination and Co-Crystal Analysis

Furthermore, X-ray crystallography can be used to analyze co-crystals formed between the target molecule and other compounds. This would reveal the specific non-covalent interactions—such as hydrogen bonds (e.g., to the pyridine nitrogen), halogen bonds (involving the fluorine atom), or π-π stacking between the aromatic rings—that govern molecular recognition and crystal packing. nih.govmdpi.com

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₂H₇FN₂O |

| Formula Weight | 214.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1040 |

| Z (molecules/unit cell) | 4 |

Application of Spectroscopic Methods in Reaction Monitoring and Kinetic Studies

Spectroscopic techniques are powerful tools for real-time monitoring of the synthesis of this compound and for studying its reaction kinetics.

Reaction Monitoring: The synthesis of this molecule likely involves a nucleophilic aromatic substitution (SₙAr) reaction between 4-chloropyridine-2-carbonitrile (B100596) and 3-fluorophenol. nih.govrsc.orgmasterorganicchemistry.com This reaction could be monitored in real-time using in-situ IR spectroscopy. nih.gov For instance, one could track the disappearance of the O-H stretching band of the 3-fluorophenol starting material (around 3200-3600 cm⁻¹) and the simultaneous appearance of the characteristic aryl-ether C-O-C band (around 1200-1250 cm⁻¹) of the product.

Kinetic Studies: The rate of the SₙAr reaction could be quantified using ¹H NMR or ¹⁹F NMR spectroscopy. By taking spectra at regular time intervals, the decrease in the concentration of starting materials and the increase in the concentration of the product can be measured by integrating their respective, well-resolved signals. Plotting concentration versus time allows for the determination of the reaction order and the rate constant, providing crucial mechanistic insights into the synthesis. springernature.com

Molecular Interactions and Mechanistic Elucidation

Investigating Ligand-Macromolecule Binding Mechanisms

Experimental approaches are fundamental to characterizing the direct interactions between a compound and its biological targets. These studies provide quantitative data on inhibition, binding affinity, and the nature of the interaction.

Research into compounds structurally related to 4-(3-Fluorophenoxy)pyridine-2-carbonitrile (B6237860) has focused on their potential as enzyme inhibitors, particularly targeting protein kinases like c-Met, which is implicated in cancer. In vitro assays are employed to quantify the potency of these compounds by measuring their half-maximal inhibitory concentration (IC₅₀).

Derivatives of 4-(2-fluorophenoxy)-3,3'-bipyridine have been synthesized and evaluated for their c-Met kinase inhibitory activities. nih.govresearchgate.net One promising compound from this series, designated 26c, demonstrated a c-Met kinase IC₅₀ value of 8.2 nM. nih.govresearchgate.net Another study focused on novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives. nih.gov The most potent compound from this series, 26a, exhibited a c-Met IC₅₀ value of 0.016 µM. nih.gov These studies indicate that the 4-phenoxypyridine (B1584201) scaffold is a key structural feature for achieving potent enzymatic inhibition.

| Compound Series | Most Potent Compound | Target Enzyme | IC₅₀ Value |

|---|---|---|---|

| 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives | Compound 26c | c-Met Kinase | 8.2 nM |

| N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives | Compound 26a | c-Met Kinase | 0.016 µM |

Binding affinity and selectivity are critical parameters in drug discovery, defining how strongly a ligand binds to its intended target versus other macromolecules. For kinase inhibitors, selectivity profiling against a panel of different kinases is essential to understand potential off-target effects. While specific binding affinity data (like K_d values) for this compound are not detailed in the provided context, the IC₅₀ values from enzymatic assays serve as a surrogate measure of potent binding to the active site of the target receptor, c-Met. nih.govnih.gov The development of derivatives with varying substituents on the phenoxy and pyridine (B92270) rings allows for the exploration of structure-activity relationships (SARs) to optimize both potency and selectivity. researchgate.netnih.gov For instance, studies on pyrazolopyridine derivatives have highlighted how different linkers and substituents influence inhibitory activity and selectivity against various carbonic anhydrase isoforms. mdpi.com

Allosteric modulators represent an innovative therapeutic strategy, binding to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. This binding induces a conformational change in the macromolecule, thereby modifying the activity of the primary site. nih.gov This can involve potentiating or inhibiting the receptor's response to its endogenous ligand. Currently, there is no specific information available from the search results detailing the characterization of this compound or its immediate analogs as allosteric modulators. Research in this area typically involves complex functional assays designed to detect changes in orthosteric ligand affinity or efficacy in the presence of the potential modulator. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational methods are invaluable for providing insights into the molecular interactions that are often difficult to observe experimentally. These techniques allow for the prediction of electronic properties, conformational behaviors, and dynamic binding events.

Quantum mechanical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. researchgate.net For a compound like this compound, DFT calculations can be employed to determine the molecular geometry, electron distribution, and orbital energies (e.g., HOMO and LUMO). researchgate.net This information helps in understanding the molecule's intrinsic reactivity, stability, and the nature of its potential non-covalent interactions (like hydrogen bonding and π-π stacking) with a biological target. Conformational analysis via potential energy surface (PES) scans can identify the lowest energy (most stable) conformers of the molecule, which is crucial for understanding how it might fit into a receptor's binding pocket. researchgate.net

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov For the this compound-macromolecule system, MD simulations can reveal the dynamic process of ligand binding and unbinding. biorxiv.org These simulations provide a detailed view of the conformational changes that both the ligand and the receptor undergo during the interaction. biorxiv.orgnih.gov By simulating the system in a realistic environment (e.g., in water), researchers can identify key amino acid residues involved in the binding, observe the stability of the ligand-receptor complex, and calculate the free energy of binding. This approach helps in understanding the conformational landscape of the complex and the dynamics that govern molecular recognition. nih.govbiorxiv.org

Molecular Docking for Ligand-Target Complex Prediction

While specific molecular docking studies for this compound were not found in the reviewed literature, the principles of this computational technique and data from related pyridine-carbonitrile derivatives allow for a predictive analysis of its binding behavior. Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets.

For compounds containing a pyridine-carbonitrile scaffold, docking studies have revealed several key potential interactions. researchgate.netresearchgate.netuel.ac.uk The nitrogen atom of the pyridine ring and the nitrogen of the nitrile group are primary hydrogen bond acceptors. The aromatic rings (pyridine and fluorophenyl) can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within a binding pocket. The flexible ether linkage allows the molecule to adopt various conformations to optimize these interactions.

Table 1: Predicted Interaction Profile of this compound

| Interaction Type | Potential Interacting Group on Compound | Example Target Residues |

|---|---|---|

| Hydrogen Bonding | Pyridine Nitrogen, Nitrile Nitrogen | Serine, Threonine, Asparagine, Glutamine |

| π-π Stacking | Pyridine Ring, Fluorophenyl Ring | Tyrosine, Phenylalanine, Tryptophan, Histidine |

| Hydrophobic Interactions | Fluorophenyl Ring | Leucine, Isoleucine, Valine, Alanine |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to relate the chemical structure of a compound to its biological activity. These models use statistical methods to correlate calculated molecular descriptors with observed activity, enabling the prediction of the activity of new compounds.

No specific QSAR models for this compound have been detailed in the available research. However, QSAR studies on other heterocyclic compounds, such as 4-arylthieno[3,2-d]pyrimidine derivatives, have shown the importance of descriptors related to dipole moment, molecular shape, and electronic properties in determining biological activity. researchgate.net A hypothetical QSAR model for a series of analogues of this compound would likely include descriptors such as those listed below to capture the key structural features driving activity.

Electronic Descriptors: Dipole moment, partial charges on atoms (especially N and F) to model electrostatic interactions.

Steric/Topological Descriptors: Molecular weight, molecular area, and Wiener index to model the size and shape dependence of binding.

Hydrophobicity Descriptors: LogP to model the compound's partitioning between aqueous and lipid environments, which is crucial for reaching the target site.

Prediction of Molecular Descriptors Relevant to Intermolecular Forces

Molecular descriptors provide a quantitative representation of a molecule's physicochemical properties. For this compound, key descriptors like the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are crucial for predicting its intermolecular interactions and pharmacokinetic behavior. While a direct PubChem entry for this specific compound is not available, data from the closely related isomer, 3-(4-Fluorophenoxy)pyridine-2-carbonitrile, can provide a reliable estimate. nih.gov

The TPSA value suggests the molecule has good potential for forming hydrogen bonds, a critical component of specific ligand-target recognition. The LogP value indicates a balance between hydrophilicity and lipophilicity, which is often desirable for drug candidates.

Theoretical Frameworks for Interaction Analysis

The specific arrangement of functional groups in this compound allows for a diverse range of non-covalent interactions, which are fundamental to its mechanism of action at the molecular level.

Non-Covalent Interactions and Hydrogen Bonding Networks

Non-covalent interactions are the primary forces governing the binding of a ligand to its receptor. frontiersin.org For this compound, the most significant sites for forming hydrogen bonds are the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group. Both are potent hydrogen bond acceptors. The ether oxygen can also act as a weak hydrogen bond acceptor. These acceptor sites can form a network of interactions with hydrogen bond donors (like the hydroxyl groups of serine or the amide protons of the peptide backbone) within a protein's active site, contributing significantly to binding affinity and specificity.

Halogen Bonding and Fluorine Effects on Molecular Recognition

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). wikipedia.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. ijres.org The strength of this interaction generally follows the trend I > Br > Cl > F. nih.gov

While fluorine is the most electronegative element, making it a weak halogen bond donor, it can form such bonds when attached to an electron-withdrawing ring. nih.govresearchgate.net In this compound, the fluorine atom is attached to a phenyl ring. This C-F bond is polarized, and while the σ-hole on fluorine is small, it can still engage in weak halogen bonding with electron-rich atoms like a backbone carbonyl oxygen or the carboxylate side chains of aspartate or glutamate. Beyond halogen bonding, the fluorine atom significantly influences the molecule's properties by:

Modulating Lipophilicity: Increasing the LogP, which can enhance membrane permeability and hydrophobic interactions.

Altering Electronics: The electron-withdrawing nature of fluorine can affect the pKa of the pyridine ring and the charge distribution across the molecule, influencing other non-covalent interactions.

Blocking Metabolism: A C-F bond is very stable and can be used to block sites of metabolic oxidation, increasing the compound's biological half-life.

Aromatic Interactions (π-π Stacking, C-H...π Interactions)

The presence of two aromatic systems—the pyridine ring and the 3-fluorophenyl ring—makes aromatic interactions a key feature of this molecule's binding profile.

π-π Stacking: This interaction occurs when two aromatic rings stack face-to-face or in an offset, parallel-displaced manner. The pyridine ring, being electron-deficient, can favorably interact with electron-rich aromatic rings of amino acids like tryptophan. The fluorophenyl ring can also participate in these interactions. Such stacking contributes to the stability of the ligand-protein complex. nih.gov

C-H...π Interactions: These are a form of hydrogen bond where a C-H bond acts as the donor and the π-electron cloud of an aromatic ring acts as the acceptor. The aromatic C-H bonds on the pyridine and fluorophenyl rings of the compound can interact with the π-systems of aromatic residues in a binding site. Conversely, C-H bonds from aliphatic residues (e.g., leucine, valine) of a protein can interact with the π-faces of the compound's rings.

These varied and specific interactions, predicted through computational and theoretical frameworks, underscore the potential of this compound as a molecule capable of high-affinity and selective binding to biological targets.

Biophysical Techniques for Binding Event Characterization

The following sections outline the standard methodologies that would be employed to characterize the binding of this compound. In the absence of specific data for this compound, the descriptions remain theoretical.

Isothermal Titration Calorimetry is a powerful technique used to directly measure the heat changes that occur during a binding event. This allows for the determination of key thermodynamic parameters, including the binding affinity (Kd), enthalpy change (ΔH), and entropy change (ΔS). This data provides a complete thermodynamic profile of the molecular interaction. At present, no ITC data for the binding of this compound to any biological target has been published.

A representative data table for such an experiment would typically include:

| Parameter | Value |

| Binding Affinity (Kd) | Data not available |

| Enthalpy Change (ΔH) | Data not available |

| Entropy Change (ΔS) | Data not available |

| Stoichiometry (n) | Data not available |

Surface Plasmon Resonance is a label-free optical technique for monitoring molecular interactions in real-time. SPR experiments provide kinetic data on the binding process, including the association rate constant (ka) and the dissociation rate constant (kd). The ratio of these constants also provides the equilibrium dissociation constant (KD), which is a measure of binding affinity. There is currently no publicly available SPR data detailing the binding kinetics of this compound.

A typical SPR data table would present the following kinetic parameters:

| Parameter | Value |

| Association Rate (ka) | Data not available |

| Dissociation Rate (kd) | Data not available |

| Equilibrium Dissociation Constant (KD) | Data not available |

Differential Scanning Fluorimetry, also known as thermal shift assay, is a technique used to assess the stability of a protein by measuring its melting temperature (Tm). The binding of a ligand, such as this compound, to a protein can alter its thermal stability, resulting in a change in the melting temperature (ΔTm). This change can indicate a direct interaction between the compound and the protein. No DSF studies reporting the thermal shift induced by this compound have been found in the public domain.

A data table for a DSF experiment would typically show:

| Parameter | Value |

| Protein Melting Temperature (Tm) | Data not available |

| Thermal Shift (ΔTm) with Compound | Data not available |

Applications in Chemical Biology and Materials Science

Utilization as Chemical Probes for Cellular Pathway Investigations

While specific studies employing 4-(3-Fluorophenoxy)pyridine-2-carbonitrile (B6237860) as a chemical probe are not extensively documented, the core structure is present in molecules designed to interact with biological systems. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, potentially allowing for the targeted investigation of cellular pathways. The lipophilic nature of the fluorophenoxy group can facilitate membrane permeability, a crucial feature for intracellular probes.

Application as Synthetic Intermediates and Building Blocks for Complex Architectures

The primary documented role of this compound and its close analogs is as a versatile synthetic intermediate. The pyridine-2-carbonitrile (B1142686) scaffold is a valuable building block for the construction of more complex molecules, including pharmacologically active compounds and functional materials. The reactivity of the nitrile group and the potential for substitution on the pyridine (B92270) and phenoxy rings allow for diverse chemical modifications, making it a key component in multi-step syntheses.

| Compound | CAS Number | Role |

| This compound | 1497158-19-6 | Synthetic Intermediate |

This table showcases the primary role of this compound as a building block in synthetic chemistry.

Exploration in Materials Chemistry

The electronic properties of the fluorinated phenoxypyridine core suggest potential applications in the development of advanced materials.

Pyridine-containing compounds are known to exhibit fluorescence. The specific substitution pattern and the presence of the electron-withdrawing nitrile group and the fluorophenoxy moiety in this compound can influence its photophysical properties. By modifying this core structure, it may be possible to develop novel fluorescent dyes with tailored emission wavelengths and quantum yields for various imaging and sensing applications.

Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This property is highly desirable for applications in bio-imaging and materials science. While there are no direct reports of AIE behavior for this compound, related pyridine- and nitrile-containing molecules have been shown to exhibit AIE. The restricted intramolecular rotation in the aggregated state can block non-radiative decay pathways, leading to enhanced fluorescence. Further research could explore the potential of this compound as a scaffold for AIE-active materials.

Potential Roles in Agrochemical Research

Fluorinated pyridine derivatives are a well-established class of compounds in the agrochemical industry, known for their insecticidal, herbicidal, and fungicidal activities. The this compound structure contains key pharmacophores that could be explored for the development of new crop protection agents. The fluorophenoxy group can enhance metabolic stability and binding affinity to target proteins in pests or weeds.

Catalytic Applications as Ligands or Reagents in Organic Reactions

The nitrogen atom in the pyridine ring of this compound can act as a ligand, coordinating to metal centers to form catalysts. The electronic properties of the pyridine ring, influenced by the fluorophenoxy and nitrile substituents, can be fine-tuned to modulate the activity and selectivity of the resulting metal complex. While specific catalytic applications of this compound have not been reported, its structural features suggest potential for use in various organic transformations.

Future Research Directions and Emerging Opportunities

Development of Novel Organocatalytic and Biocatalytic Synthetic Routes

Traditional syntheses of diaryl ethers and aryl nitriles often rely on metal catalysts or harsh reaction conditions. The future of synthesizing 4-(3-fluorophenoxy)pyridine-2-carbonitrile (B6237860) and its analogues lies in the adoption of greener and more efficient catalytic systems.

Organocatalysis: Research into organocatalytic approaches for the crucial C-O bond formation is a promising frontier. For instance, the use of organic superbases has been shown to catalyze concerted nucleophilic aromatic substitution (SNAr) reactions of aryl fluorides, providing a metal-free pathway to the diaryl ether core. nih.gov Furthermore, novel photochemical organocatalytic methods that proceed via pyridinyl radicals could offer new strategies for functionalizing the pyridine (B92270) ring with high selectivity under mild conditions. nih.gov Exploring these avenues could lead to more sustainable and cost-effective production methods.

Biocatalysis: The enzymatic synthesis of the nitrile group represents a significant opportunity for green chemistry. Aldoxime dehydratases (Oxd) are enzymes that catalyze the cyanide-free synthesis of nitriles from readily available aldoximes under mild, aqueous conditions. researchgate.netmdpi.com A future chemoenzymatic strategy could involve the chemical synthesis of a 4-(3-fluorophenoxy)pyridine-2-carbaldoxime intermediate, followed by a highly selective biocatalytic dehydration step to yield the final nitrile product. researchgate.net This approach avoids the use of toxic cyanide reagents, which are common in traditional cyanation methods. nih.gov

| Catalytic Strategy | Target Reaction Step | Potential Advantages |

| Organocatalysis | Diaryl Ether (C-O) Formation | Metal-free, mild conditions, potentially high selectivity. nih.gov |

| Biocatalysis | Nitrile (C≡N) Formation | Cyanide-free, aqueous media, high specificity, sustainable. mdpi.comnih.gov |

Advanced Computational Design of Next-Generation Analogues

The 4-phenoxypyridine (B1584201) scaffold is a well-established pharmacophore in medicinal chemistry, notably in the development of kinase inhibitors. nih.gov Future research will heavily leverage computational tools to design next-generation analogues of this compound with enhanced biological activity, selectivity, and improved physicochemical properties.

By employing techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations, researchers can rationally design novel derivatives. researchgate.net For example, computational models can predict how modifications to the fluorophenoxy ring or the addition of substituents to the pyridine core will affect binding affinity to a specific biological target, such as the c-Met kinase. nih.gov This in-silico screening process can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery pipeline and reducing the reliance on costly and time-consuming experimental screening.

Mechanistic Studies at Higher Resolution and Complexity

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and discovering new transformations. The formation of the diaryl ether bond via nucleophilic aromatic substitution (SNAr) is of particular interest.

High-resolution kinetic analyses and advanced computational studies can elucidate the precise nature of the SNAr mechanism. While these reactions are often depicted as proceeding through a discrete Meisenheimer complex, recent evidence suggests that many are, in fact, concerted processes. acs.org Future investigations should focus on determining whether the reaction to form this compound is stepwise or concerted and how factors like solvent, temperature, and the specific substitution pattern influence the reaction pathway. nih.govresearchgate.net Furthermore, exploring the potential for dynamic reversibility in the SNAr reaction of this pyridine system could open new avenues for creating dynamic covalent materials and complex macrocycles. digitellinc.com

Exploration of Self-Assembly and Supramolecular Chemistry

The presence of multiple coordination sites—the pyridine nitrogen and the nitrile nitrogen—along with the potential for hydrogen bonding and π–π stacking, makes this compound an excellent candidate for the construction of complex supramolecular architectures. Pyridinecarbonitriles are recognized as promising and versatile ligands for creating coordination compounds. mdpi.com

Future research should explore the use of this compound as a ligand to coordinate with various metal centers, potentially leading to the formation of discrete molecular assemblies like cages and macrocycles, or extended structures such as metal-organic frameworks (MOFs). nih.gov The interplay of coordination bonds with other non-covalent interactions, such as hydrogen or halogen bonds, could be exploited to direct the self-assembly process and create materials with tailored topologies and functions. mdpi.com Such supramolecular systems could find applications in areas like gas storage, catalysis, and molecular sensing. mdpi.comresearchgate.net

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new molecules and materials. The integration of these technologies offers a powerful approach to accelerate research related to this compound.

ML models can be trained on existing chemical data to predict the properties of novel, virtual analogues, enabling rapid exploration of a vast chemical space without the need for immediate synthesis. Generative AI models could design entirely new derivatives with optimized properties for specific applications, whether as drug candidates or as components of advanced materials. nih.gov Furthermore, ML algorithms can assist in retrosynthesis, predicting optimal reaction pathways and conditions, thus streamlining the synthetic process. This data-driven approach promises to significantly reduce the time and cost associated with the traditional trial-and-error cycles of research and development.

Expansion of Non-Biological Applications for Innovative Materials

While the 4-phenoxypyridine scaffold is prominent in drug discovery, its inherent chemical and electronic properties suggest significant potential in materials science. Future research should actively explore non-biological applications for polymers and materials derived from this compound.

Drawing inspiration from related structures, this compound could serve as a monomer for creating advanced functional polymers. For example, pyridine-based polymers have shown exceptional performance as adsorbents for the removal of radioactive waste. The specific electronic properties conferred by the nitrile and fluorophenoxy groups could be harnessed to develop novel organic semiconductors for applications in electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors. The fluorophore characteristics of similar pyridine-appended molecules also suggest potential uses in creating multi-stimuli responsive fluorescent platforms for sensing or data storage applications.

Q & A

Q. What are the established synthetic methodologies for 4-(3-Fluorophenoxy)pyridine-2-carbonitrile, and how can reaction parameters be optimized for scale-up?

Synthesis typically involves multi-step reactions such as nucleophilic aromatic substitution or coupling (e.g., Suzuki-Miyaura). For analogous fluorinated pyridine carbonitriles, optimized conditions include inert atmospheres, Pd catalysts (e.g., Pd(PPh₃)₄), and solvents like DMF or THF at 80–120°C . Post-synthesis, purity is assessed via thin-layer chromatography (TLC) and NMR spectroscopy, with yields improved by adjusting catalyst loading (1–5 mol%) and reaction time (12–24 hours) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent patterns (e.g., fluorophenoxy coupling at pyridine C4). X-ray crystallography using SHELX software (e.g., SHELXL) resolves bond angles and torsional strain, validated via R-factor convergence (<5%) . HPLC with UV detection (λ = 254 nm) monitors purity, with impurities quantified via peak integration .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Accelerated stability testing in controlled environments (e.g., 40°C/75% RH for 6 months) assesses degradation. LC-MS identifies hydrolytic or oxidative byproducts (e.g., nitrile-to-amide conversion). For similar compounds, degradation kinetics follow first-order models, with activation energy calculated via Arrhenius plots .

Advanced Research Questions

Q. How can molecular docking studies predict the biological targets of this compound?

Docking software (e.g., AutoDock Vina) simulates binding to enzymes like xanthine oxidase (XO). For FYX-051, a related carbonitrile, grid boxes centered on the XO active site (20 ų) and Lamarckian algorithms predicted binding modes (ΔG = −9.2 kcal/mol). Mutagenesis studies validate key residues (e.g., Arg880) . Parameters include flexible ligand conformers and solvation energy corrections .

Q. What strategies resolve discrepancies in crystallographic data for fluorinated pyridine derivatives during structure determination?

Data contradictions (e.g., thermal motion, twinning) are addressed using SHELXL’s TWINABS for twinned datasets and PART instructions for disordered atoms. Validation tools (PLATON) detect missed symmetry (e.g., pseudo-merohedral twinning) and assign H-atoms via riding models. Case studies show iterative refinement reduces R1 values from >10% to <3% .

Q. How can metabolic pathways of this compound be elucidated in preclinical models?

In vitro assays with liver microsomes (human/rodent) identify phase I metabolites (CYP3A4-mediated oxidation). LC-MS/MS (Q-TOF) detects glucuronidation (m/z +176) in UDPGA-supplemented incubates. In vivo, pharmacokinetic studies in rats (IV/PO dosing) calculate AUC ratios and half-life (t½) using non-compartmental models .

Q. What experimental approaches validate the selectivity of this compound in enzyme inhibition assays?

Competitive inhibition assays (e.g., XO activity measured via uric acid formation at 290 nm) determine IC₅₀ values. Counter-screening against off-target kinases (e.g., EGFR, VEGFR2) uses ATP-Glo assays. For FYX-051, selectivity ratios >100-fold were achieved via structure-activity relationship (SAR) optimization of the pyridine core .

Methodological Notes

- Crystallography : SHELXL refinement incorporates Hirshfeld atom refinement (HAR) for accurate H-atom placement in polar bonds .

- Synthetic Optimization : Design-of-experiment (DoE) approaches (e.g., Taguchi methods) statistically optimize reaction parameters .

- Data Reproducibility : Triplicate experiments with ±5% error margins are recommended for bioactivity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.